N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid
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Overview
Description
The compound with the identifier “N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid” is known as D-Luciferin-6-O-β-D-galactopyranoside. It is a synthetic derivative of D-Luciferin, which is a substrate used in bioluminescence assays. This compound is particularly notable for its ultrasensitive chemiluminescent properties, making it valuable in various scientific research applications .
Chemical Reactions Analysis
D-Luciferin-6-O-β-D-galactopyranoside undergoes several types of chemical reactions:
Hydrolysis: The β-D-galactopyranoside moiety can be hydrolyzed by β-galactosidase to release D-Luciferin.
Oxidation: D-Luciferin can be oxidized by luciferase in the presence of oxygen, producing light.
Substitution: The compound can undergo substitution reactions where the galactopyranoside moiety is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include β-galactosidase for hydrolysis and luciferase for oxidation. The major products formed from these reactions are D-Luciferin and its oxidized form, oxyluciferin .
Scientific Research Applications
D-Luciferin-6-O-β-D-galactopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a substrate in chemiluminescent assays to study enzyme kinetics and reaction mechanisms.
Biology: The compound is employed in bioluminescence imaging to monitor gene expression and cellular processes in live organisms.
Medicine: It is used in diagnostic assays to detect β-galactosidase activity, which can be indicative of certain diseases.
Industry: The compound is utilized in high-throughput screening assays for drug discovery and development
Mechanism of Action
The mechanism of action of D-Luciferin-6-O-β-D-galactopyranoside involves its hydrolysis by β-galactosidase to release D-Luciferin. The released D-Luciferin is then oxidized by luciferase in the presence of oxygen, producing light. This bioluminescent reaction is highly sensitive and can detect minute quantities of β-galactosidase activity. The molecular targets involved are β-galactosidase and luciferase, and the pathway includes the hydrolysis of the galactopyranoside moiety followed by the oxidation of D-Luciferin .
Comparison with Similar Compounds
D-Luciferin-6-O-β-D-galactopyranoside is unique due to its dual functionality as a substrate for both β-galactosidase and luciferase. Similar compounds include:
D-Luciferin: The parent compound used in bioluminescence assays.
D-Luciferin-6-O-β-D-glucopyranoside: A similar compound with a glucopyranoside moiety instead of a galactopyranoside.
D-Luciferin-6-O-β-D-mannopyranoside: Another analog with a mannopyranoside moiety.
These similar compounds share the core structure of D-Luciferin but differ in the attached sugar moiety, which affects their specificity and applications .
Properties
IUPAC Name |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-N'-[2-[4-(2-methyl-3-oxo-7H-imidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H27N5O7S/c1-19-33(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)46-13-12-37-35(49)40-21-4-9-26-25(14-21)34(45)48-36(26)27-10-5-22(42)15-30(27)47-31-16-23(43)6-11-28(31)36/h2-11,14-18,38,42-43H,12-13H2,1H3,(H2,37,40,49) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGLEFKXYZEOMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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